![molecular formula C13H9BrN4O4 B4924973 3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid](/img/structure/B4924973.png)
3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid is a complex organic compound that features a bromophenyl group, a triazene linkage, and a nitrobenzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds such as pyrazoline derivatives have been known to interact with various biological targets .
Mode of Action
It is known that similar compounds can interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid and AchE results in the inhibition of the enzyme’s activity, leading to altered neurotransmission. Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid on various cell types and cellular processes are profound. In neuronal cells, this compound affects cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine and subsequent changes in neurotransmission . Furthermore, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid influences gene expression related to oxidative stress, resulting in the modulation of antioxidant enzyme levels and activity . These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid may interact with other enzymes involved in oxidative stress pathways, modulating their activity and influencing cellular redox balance .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to gradual degradation, potentially affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid can induce sustained changes in cellular function, particularly in relation to oxidative stress responses .
Dosage Effects in Animal Models
The effects of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance cholinergic signaling without causing significant toxicity . At higher doses, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid can induce toxic effects, including neurotoxicity and oxidative damage . These adverse effects are dose-dependent, with a threshold beyond which the compound’s toxicity becomes pronounced .
Metabolic Pathways
3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid is involved in several metabolic pathways, particularly those related to oxidative stress and neurotransmission . The compound interacts with enzymes such as acetylcholinesterase and antioxidant enzymes, influencing their activity and modulating metabolic flux . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in neuronal tissues, where it exerts its effects on cholinergic signaling . Additionally, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid can be transported across cell membranes via passive diffusion and active transport mechanisms, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells, where it interacts with acetylcholinesterase and other target biomolecules . The presence of specific targeting signals and post-translational modifications may direct 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the bromophenyl and nitrobenzoic acid precursors. The triazene linkage is formed through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling . The reaction conditions generally require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde
- 1,3,5-Tris(4-bromophenyl)benzene
Uniqueness
Compared to similar compounds, 3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid is unique due to its combination of a triazene linkage and a nitrobenzoic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[2-(4-bromophenyl)iminohydrazinyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O4/c14-9-1-3-10(4-2-9)15-17-16-11-5-8(13(19)20)6-12(7-11)18(21)22/h1-7H,(H,15,16)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULFLOFICHVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
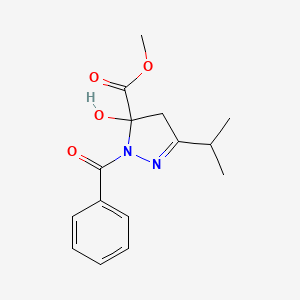
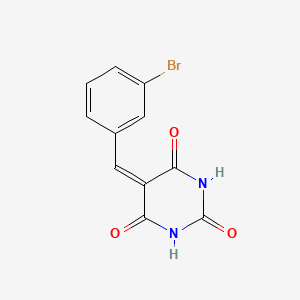
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)
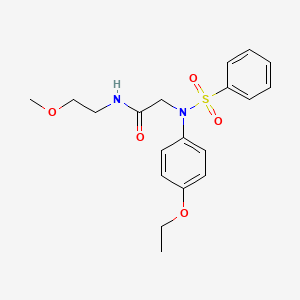
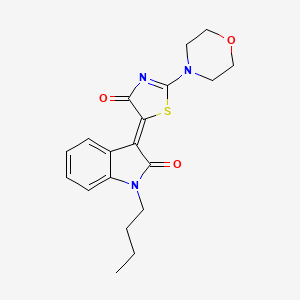

![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![1-[(2,3,5-Trichloro-6-hydroxyphenyl)diazenyl]naphthalen-2-ol](/img/structure/B4924965.png)
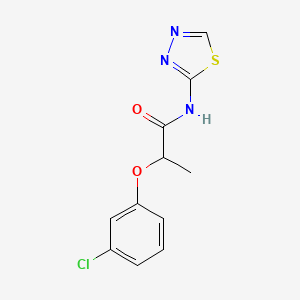
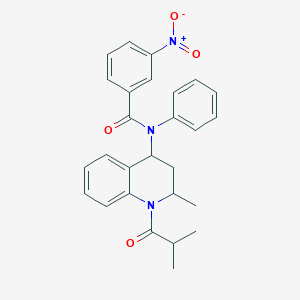
![1-[(5-chloro-2-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B4924989.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

